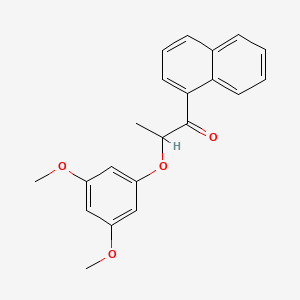
2-(3,5-Dimethoxyphenoxy)-1-(naphthalen-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Naphtalén-1-yl)-2-(3,5-diméthoxyphénoxy)propan-1-one est un composé organique qui a suscité un intérêt dans divers domaines de la recherche scientifique
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 1-(Naphtalén-1-yl)-2-(3,5-diméthoxyphénoxy)propan-1-one implique généralement la réaction du 3,5-diméthoxyphénol avec le 1-bromonaphtalène en présence d'une base telle que le carbonate de potassium. La réaction est réalisée dans un solvant organique comme le diméthylformamide (DMF) sous reflux. L'intermédiaire résultant est ensuite soumis à une réaction d'acylation de Friedel-Crafts en utilisant le chlorure de propionyle et le chlorure d'aluminium comme catalyseur pour obtenir le produit final .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer des voies de synthèse similaires mais sont optimisées pour la production à grande échelle. Cela inclut l'utilisation de réacteurs à écoulement continu, de systèmes automatisés pour l'ajout de réactifs et de techniques de purification avancées pour assurer un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Types de réactions
La 1-(Naphtalén-1-yl)-2-(3,5-diméthoxyphénoxy)propan-1-one subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des réactifs comme le permanganate de potassium ou le trioxyde de chrome pour former les acides carboxyliques ou les cétones correspondants.
Réduction : Les réactions de réduction utilisant des agents tels que l'hydrure de lithium et d'aluminium peuvent convertir le groupe cétone en alcool.
Substitution : Les noyaux aromatiques du composé peuvent subir des réactions de substitution électrophile, telles que la nitration ou l'halogénation, en utilisant des réactifs comme l'acide nitrique ou le brome.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou basique.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Acide nitrique pour la nitration, brome dans l'acide acétique pour la bromation.
Principaux produits formés
Oxydation : Acides carboxyliques ou cétones.
Réduction : Alcools.
Substitution : Dérivés nitro ou halogénés.
Applications de recherche scientifique
La 1-(Naphtalén-1-yl)-2-(3,5-diméthoxyphénoxy)propan-1-one a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules organiques plus complexes.
Biologie : Enquête sur son potentiel en tant que sonde biochimique pour étudier les interactions enzymatiques et les voies cellulaires.
Médecine : Exploration de ses propriétés thérapeutiques potentielles, y compris les activités anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans le développement de matériaux avancés et comme précurseur pour les produits chimiques de spécialité.
Mécanisme d'action
Le mécanisme d'action de la 1-(Naphtalén-1-yl)-2-(3,5-diméthoxyphénoxy)propan-1-one implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. La structure unique du composé lui permet de s'insérer dans les sites actifs de ces cibles, modulant leur activité. Cela peut entraîner divers effets biologiques, tels que l'inhibition de l'activité enzymatique ou la modification des voies de signalisation cellulaire.
Applications De Recherche Scientifique
2-(3,5-Dimethoxyphenoxy)-1-(naphthalen-1-yl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(3,5-Dimethoxyphenoxy)-1-(naphthalen-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-(3,4-Dimethoxyphenoxy)-1-(naphthalen-1-yl)propan-1-one
- 2-(3,5-Dimethoxyphenoxy)-1-(phenyl)propan-1-one
Unicité
La 1-(Naphtalén-1-yl)-2-(3,5-diméthoxyphénoxy)propan-1-one est unique en raison de son motif de substitution spécifique sur les noyaux phénoxy et naphtalène. Cette structure unique confère des propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications.
Propriétés
Numéro CAS |
922140-85-0 |
|---|---|
Formule moléculaire |
C21H20O4 |
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
2-(3,5-dimethoxyphenoxy)-1-naphthalen-1-ylpropan-1-one |
InChI |
InChI=1S/C21H20O4/c1-14(25-18-12-16(23-2)11-17(13-18)24-3)21(22)20-10-6-8-15-7-4-5-9-19(15)20/h4-14H,1-3H3 |
Clé InChI |
JJFNKYWMRBDQIR-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)C1=CC=CC2=CC=CC=C21)OC3=CC(=CC(=C3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(difluoromethyl)-, methyl ester](/img/structure/B12631914.png)
![3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(propan-2-yl)benzamide](/img/structure/B12631920.png)
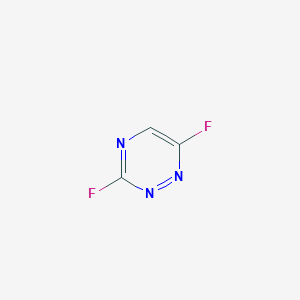
![3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B12631934.png)
![Ethyl 2-[({3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]phenyl}carbonyl)amino]benzoate](/img/structure/B12631940.png)
![(6R)-6-(4-Fluorophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one](/img/structure/B12631942.png)

![N-[4-[(7-chloro-1,8-naphthyridin-4-yl)amino]phenyl]benzamide](/img/structure/B12631949.png)
![1H-Isoindole-1,3(2H)-dione, 5-[5-[(2-iMino-4-oxo-3-phenyl-5-thiazolidinylidene)Methyl]-2-furanyl]-](/img/structure/B12631956.png)
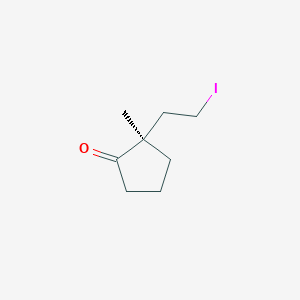
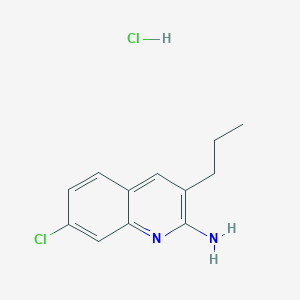
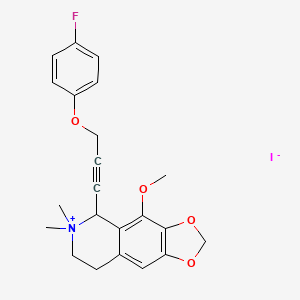
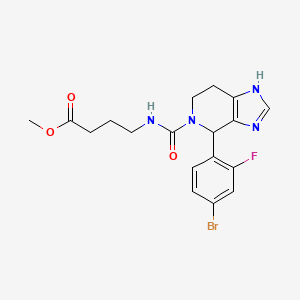
![methyl (1R,2R,3S)-2-(4-bromophenyl)-3-cyano-1-(phenylcarbamoyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoline-3-carboxylate](/img/structure/B12632006.png)
